Chromatographic Discrimination: Relative Retention Time (RRT) as a USP Specified Identifier
The United States Pharmacopeia (USP) specifies a unique Relative Retention Time (RRT) for 5-Dibromomethyl anastrozole, distinguishing it from the active pharmaceutical ingredient (Anastrozole) and its mono-bromo analog (5-Bromomethyl anastrozole). The RRT for 5-Dibromomethyl anastrozole is 5.4, while 5-Bromomethyl anastrozole has an RRT of 4.3 [1]. This 1.1-unit difference enables unambiguous chromatographic identification and quantification using the prescribed USP method, ensuring that this specific dibromo impurity is correctly monitored against its 0.1% limit [1]. This is a direct head-to-head comparison within the official USP monograph.
| Evidence Dimension | Relative Retention Time (RRT) as per USP method |
|---|---|
| Target Compound Data | 5.4 |
| Comparator Or Baseline | 5-Bromomethyl anastrozole (RRT = 4.3); Anastrozole API (RRT = 1.0) |
| Quantified Difference | 1.1 units vs. 5-Bromomethyl analog; 4.4 units vs. API |
| Conditions | USP 2025 Anastrozole monograph organic impurities method (HPLC) |
Why This Matters
This quantitative RRT value is the primary differentiator for procurement; selecting a reference standard with the incorrect RRT (e.g., the mono-bromo analog) will cause a critical failure in peak identification during USP-compliant impurity analysis.
- [1] USP 2025. Anastrozole Monograph. United States Pharmacopeial Convention. View Source
